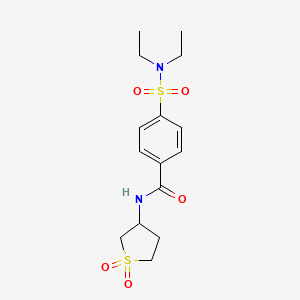

4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Description

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S2/c1-3-17(4-2)24(21,22)14-7-5-12(6-8-14)15(18)16-13-9-10-23(19,20)11-13/h5-8,13H,3-4,9-11H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMLYWYCSHZJDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced via a sulfonation reaction using diethylamine and a sulfonating agent such as chlorosulfonic acid.

Attachment of the Dioxidotetrahydrothiophenyl Moiety: The dioxidotetrahydrothiophenyl moiety can be attached through a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides or thiophene derivatives.

Scientific Research Applications

4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure can be utilized in designing novel materials with specific electronic or optical properties.

Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide depends on its specific application:

Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Materials Science: Its electronic properties can influence the behavior of materials in which it is incorporated, affecting conductivity or light absorption.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with derivatives reported in , particularly 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] and hydrazinecarbothioamides [4–6] . Key comparisons include:

Spectroscopic Differentiation

IR Spectroscopy :

- The target compound’s benzamide carbonyl (C=O) would exhibit a stretch near 1663–1682 cm⁻¹ , similar to hydrazinecarbothioamides [4–6] .

- Unlike triazole-thiones [7–9], which lack C=O stretches, the target retains this group, confirming its benzamide backbone .

- The absence of νS-H (~2500–2600 cm⁻¹) in both the target and compounds [7–9] supports the dominance of thione/oxidized sulfur forms .

NMR Spectroscopy :

- The diethylsulfamoyl group in the target would produce distinct 1H-NMR signals for -N(CH₂CH₃)₂ (δ ~1.0–1.5 ppm for CH₃, δ ~3.0–3.5 ppm for CH₂) and 13C-NMR signals for SO₂N (δ ~45–50 ppm).

- In contrast, aryl-sulfonyl groups in analogues [7–9] show aromatic proton shifts (δ ~7.0–8.0 ppm) and deshielded sulfonyl carbons (δ ~125–140 ppm) .

Reactivity and Stability

- The sulfolane ring in the target compound enhances rigidity and oxidation resistance compared to the thiol-thione tautomers in analogues [7–9], which may undergo redox-dependent interconversion .

Research Implications and Limitations

Structural Divergence : The target’s sulfolane and diethylsulfamoyl groups lack direct parallels in the referenced analogues.

Further studies should explore:

- Synthesis protocols for the target compound.

- Enzymatic inhibition assays (e.g., carbonic anhydrase) to benchmark against known sulfonamide derivatives.

Biological Activity

4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a diethylsulfamoyl group and a thiolane derivative, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 430.58 g/mol. The structure includes a benzamide moiety linked to a thiolane ring containing a dioxo group, which is significant for its biological interactions.

The mechanism of action for this compound likely involves interactions with specific biological targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.

- Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Properties : Some studies suggest potential antimicrobial effects against various pathogens.

- Anticancer Activity : There is ongoing research into the anticancer properties of related compounds, indicating possible applications in oncology.

- Anticonvulsant Effects : Structural analogs have shown anticonvulsant activity in animal models, suggesting that this compound may possess similar properties.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study explored the anticancer effects of sulfamoyl derivatives similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound may have therapeutic potential in cancer treatment.

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of related sulfamoyl compounds. The findings revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating that this compound could be effective in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.